molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol

2-(Benzo[b]thiophen-6-yl)ethanol

Cat. No. B8736672
M. Wt: 178.25 g/mol
InChI Key: NANZJLLIORBGBU-UHFFFAOYSA-N
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Patent
US09394273B2

Procedure details

A solution of 6-vinylbenzo[b]thiophene (2.124 g, 13.3 mmol) in 80 mL THF was added to a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (5.21 g, 21.3 mmol) in 80 mL THF, rinsing with 5 mL THF. The solution was heated at 60° C. for 2.5 h and then a solution of H2O2 (36 mL, 35%)/NaOH (36 mL. 0.5 M)/H2O (9 mL) was added slowly. The reaction was then heated to 85° C. for 1 h, cooled to room temperature and 50 mL H2O was added. The mixture was extracted with ethyl acetate (3×50 mL), the combined organic solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (2.338 g, 99%).
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1)=[CH2:2].C12BC(CCC1)CCC2.C1C[O:24]CC1>>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][C:3]([CH2:1][CH2:2][OH:24])=[CH:11][C:7]1=2

Inputs

Step One
Name
Quantity
2.124 g
Type
reactant
Smiles
C(=C)C=1C=CC2=C(SC=C2)C1
Name
Quantity
5.21 g
Type
reactant
Smiles
C12CCCC(CCC1)B2
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsing with 5 mL THF
ADDITION
Type
ADDITION
Details
a solution of H2O2 (36 mL, 35%)/NaOH (36 mL. 0.5 M)/H2O (9 mL) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to 85° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
50 mL H2O was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC(=C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.338 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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